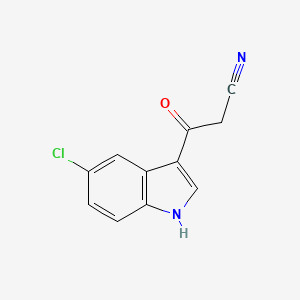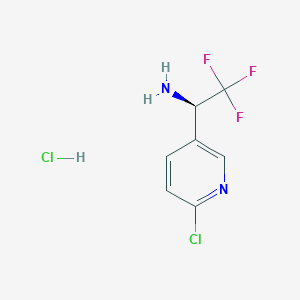
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane: is a complex organic compound with a molecular weight of 422.26 g/mol . This compound is characterized by the presence of bromine, chlorine, and silicon atoms, making it a unique entity in organic chemistry. It is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves multiple steps. One common method includes the reaction of 3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is usually carried out in an anhydrous solvent like methylene chloride at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of new materials and catalysts.
Biology: This compound can be used in biological studies to investigate the effects of halogenated cyclopentene derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties. The presence of bromine and chlorine atoms can enhance the biological activity of the compound, making it a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties.
Wirkmechanismus
The mechanism of action of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with molecular targets through various pathways. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules . The silicon atom provides stability and can facilitate the formation of silicon-oxygen bonds in reactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-ol
- tert-Butyl(dimethyl)silyl chloride
- 3,4-Dichlorophenylcyclopent-2-en-1-yl acetate
Uniqueness: The uniqueness of ((3-Bromo-2-(3,4-dichlorophenyl)cyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane lies in its combination of bromine, chlorine, and silicon atoms. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C17H23BrCl2OSi |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
[3-bromo-2-(3,4-dichlorophenyl)cyclopent-2-en-1-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C17H23BrCl2OSi/c1-17(2,3)22(4,5)21-15-9-7-12(18)16(15)11-6-8-13(19)14(20)10-11/h6,8,10,15H,7,9H2,1-5H3 |
InChI-Schlüssel |
OHWUHCLNZQZMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C2=CC(=C(C=C2)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)










![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)

